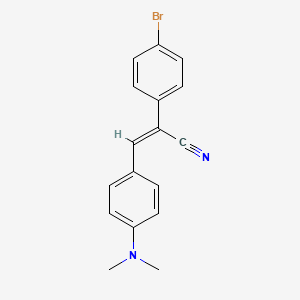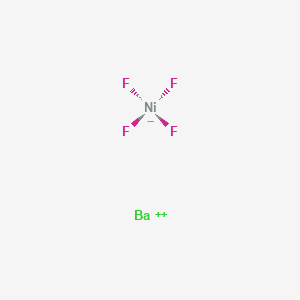
2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromofenil)-3-(4-(dimetilamino)fenil)acrilonitrilo es un compuesto orgánico que presenta un grupo bromofenilo y un grupo dimetilaminofenilo unidos a una porción de acrilonitrilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Bromofenil)-3-(4-(dimetilamino)fenil)acrilonitrilo normalmente implica un proceso de varios pasos. Un método común incluye la reacción de 4-bromobenzaldehído con 4-(dimetilamino)benzaldehído en presencia de una base como el hidróxido de sodio, seguida de la adición de acrilonitrilo. Las condiciones de reacción a menudo requieren reflujo en un solvente adecuado como etanol o metanol para facilitar la formación del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Bromofenil)-3-(4-(dimetilamino)fenil)acrilonitrilo experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo bromofenilo, utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con paladio sobre carbón como catalizador.
Sustitución: Metóxido de sodio en metanol o terc-butóxido de potasio en tetrahidrofurano.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
2-(4-Bromofenil)-3-(4-(dimetilamino)fenil)acrilonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto líder en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos y dispositivos fotónicos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Bromofenil)-3-(4-(dimetilamino)fenil)acrilonitrilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un donante o aceptor de electrones, facilitando los procesos de transferencia de carga. En los sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad y conduciendo a varios efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromofenil 4-bromobenzoato: Comparte el grupo bromofenilo pero difiere en la estructura general y las propiedades.
4-(Dimetilamino)benzaldehído: Contiene el grupo dimetilaminofenilo pero carece de la porción de acrilonitrilo.
Singularidad
2-(4-Bromofenil)-3-(4-(dimetilamino)fenil)acrilonitrilo es único debido a la combinación de sus grupos bromofenilo y dimetilaminofenilo unidos a una porción de acrilonitrilo.
Propiedades
Número CAS |
7496-21-1 |
|---|---|
Fórmula molecular |
C17H15BrN2 |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
(Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15BrN2/c1-20(2)17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,1-2H3/b15-11+ |
Clave InChI |
HIXOCRBRISZENC-RVDMUPIBSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
![(7-(1)N)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12053163.png)
![6-ethyl-3-(4-fluorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12053166.png)

![2-({5-[(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B12053190.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)
![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)

![2'-Methoxy[1,1'-biphenyl]-2,5-dione](/img/structure/B12053212.png)
